molecular formula C12H20O2 B12807438 [2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate CAS No. 81968-65-2

[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate

Cat. No.: B12807438
CAS No.: 81968-65-2
M. Wt: 196.29 g/mol
InChI Key: OTWVMTYIYNDIOQ-UHFFFAOYSA-N
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Description

[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate: is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclopropane, characterized by the presence of a cyclopropyl ring substituted with dimethyl and methylprop-1-enyl groups, and an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst to form the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The esterification process is optimized for efficiency, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the cyclopropyl ring or the methylprop-1-enyl group.

    Reduction: Reduction reactions may target the ester functional group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various esters or amides can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity is of interest for developing new pharmaceuticals. Its structural features may allow it to interact with biological targets in unique ways.

Medicine

Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory or antimicrobial agent. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which [2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl ring and ester functional group play crucial roles in its binding affinity and reactivity. The compound may modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropyl ring structure but differ in their functional groups.

    Acetate esters: Compounds with similar ester functional groups but different hydrocarbon backbones.

Uniqueness

What sets [2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate apart is its combination of a cyclopropyl ring with dimethyl and methylprop-1-enyl substitutions, along with an acetate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-8(2)6-10-11(12(10,4)5)7-14-9(3)13/h6,10-11H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWVMTYIYNDIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)COC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283414
Record name [2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81968-65-2
Record name NSC 31314
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81968-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 31314
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081968652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC31314
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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